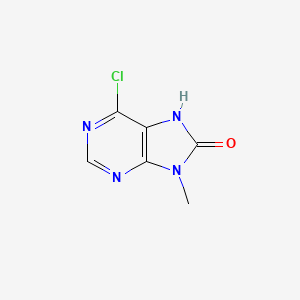

6-Chloro-9-methyl-7H-purin-8(9H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-9-methyl-7H-purin-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN4O/c1-11-5-3(10-6(11)12)4(7)8-2-9-5/h2H,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJZYRUQLZCSBSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=NC=N2)Cl)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: Chemical Structure, Reactivity, and Applications of 6-Chloro-9-methyl-7H-purin-8(9H)-one

Executive Summary

As medicinal chemistry increasingly targets complex immunological pathways and specific kinase networks, the demand for highly functionalized, orthogonally reactive building blocks has surged. 6-Chloro-9-methyl-7H-purin-8(9H)-one (CAS: 84602-79-9) represents a privileged purine scaffold that meets these demands[1]. Featuring a reactive C6-chloride, a nucleophilic N7-position, and an 8-oxo modification, this intermediate allows for sequential, regioselective modifications without the burden of complex protecting-group strategies.

This technical whitepaper provides an authoritative overview of the physicochemical properties, mechanistic reactivity, and validated experimental protocols for the dual functionalization of this critical purine derivative.

Chemical Identity & Structural Profiling

The introduction of an 8-oxo group into the purine ring system significantly alters its electronic distribution compared to standard adenine or guanine derivatives. The 8-oxo modification shifts the tautomeric equilibrium, increasing the acidity of the N7 proton while maintaining the electrophilicity of the pyrimidine ring[2].

The table below summarizes the core quantitative data and physicochemical properties essential for handling and predicting the reactivity of this compound.

Table 1: Physicochemical and Structural Data

| Property | Value |

| IUPAC Name | 6-Chloro-7,8-dihydro-8-oxo-9-methylpurine |

| CAS Number | 84602-79-9 |

| Molecular Formula | C6H5ClN4O |

| Molecular Weight | 184.58 g/mol |

| InChIKey | KJZYRUQLZCSBSC-UHFFFAOYSA-N |

| Hydrogen Bond Donors | 1 (N7-H) |

| Hydrogen Bond Acceptors | 4 |

| Topological Polar Surface Area (TPSA) | 70.6 Ų |

| LogP (Computed) | ~0.5 |

| Physical Form | Solid |

(Data sourced from commercial chemical databases and validated supplier specifications[1])

Mechanistic Reactivity & Orthogonal Functionalization

The synthetic utility of 6-Chloro-9-methyl-7H-purin-8(9H)-one lies in its orthogonal reactivity . A Senior Application Scientist must understand the causality behind the sequence of functionalization to maximize yield and prevent side reactions.

-

N7-Alkylation (Nucleophilic Center): The N7 position is flanked by the 8-oxo group. Due to the electron-withdrawing nature of the adjacent carbonyl and the aromatic purine system, the N7 proton is relatively acidic (pKa ~8.5). Deprotonation generates a localized anion that readily undergoes SN2 reactions with alkyl halides[3]. The fixed 9-methyl group elegantly prevents competitive N9 alkylation, ensuring absolute regioselectivity.

-

C6-Nucleophilic Aromatic Substitution (SNAr): The C6 position is highly electrophilic. The electron-deficient pyrimidine ring is further activated by the electronegative chlorine atom. Nucleophiles such as primary/secondary amines or alkoxides can displace the chloride via an addition-elimination mechanism.

Causality Insight: The Functionalization Sequence Why must N7-alkylation be performed before C6-SNAr? Performing the SNAr reaction first introduces an electron-donating group (e.g., an amine) at the C6 position. This electron donation delocalizes into the purine ring, significantly reducing the acidity of the N7 proton and dampening the nucleophilicity of the resulting N7 anion. By performing the N7-alkylation first, the ring remains electron-deficient, ensuring rapid and high-yielding alkylation, followed by a smooth SNAr displacement.

Orthogonal reactivity map of 6-Chloro-9-methyl-7H-purin-8(9H)-one and optimal functionalization.

Experimental Workflows & Validated Protocols

The following protocols are designed as self-validating systems. By monitoring specific analytical markers, researchers can ensure the integrity of each transformation.

Protocol A: Regioselective N7-Alkylation

Objective: Install an alkyl linker (e.g., 3-(Boc-amino)propyl bromide) at the N7 position[3]. Self-Validating Principle: Conversion of the polar N-H purine to an N-alkylated product results in a significant shift in TLC Rf value (less polar) and a distinct mass shift (+M-H+Alkyl) in LC-MS.

-

Preparation: Charge an oven-dried round-bottom flask with 6-Chloro-9-methyl-7H-purin-8(9H)-one (1.0 eq) and anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration under an inert atmosphere (N2 or Ar). Causality: DMF is a polar aprotic solvent that effectively solvates the potassium cation in the next step, leaving the N7-anion highly nucleophilic.

-

Base Addition: Add anhydrous Potassium Carbonate (K2CO3, 2.0 eq). Causality: K2CO3 is a mild base perfectly matched to the pKa of the N7 proton. Using stronger bases (like NaH or NaOH) risks trace hydroxide formation, which can prematurely hydrolyze the C6-chloride to a C6-oxo derivative.

-

Electrophile Addition: Dropwise add the alkylating agent (e.g., tert-butyl (3-bromopropyl)carbamate, 1.2 eq).

-

Reaction: Stir the suspension at 40°C for 4-6 hours. Monitor completion via LC-MS.

-

Workup: Quench with water to dissolve inorganic salts. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

-

Purification: Dry over Na2SO4, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc) to yield the N7-alkylated intermediate.

Protocol B: C6-Nucleophilic Aromatic Substitution (SNAr)

Objective: Displace the C6-chloride with a primary or secondary amine.

-

Preparation: Dissolve the N7-alkylated intermediate (1.0 eq) in n-Butanol or 1,4-Dioxane at 0.1 M. Causality: These solvents provide high boiling points and excellent solubility for both the purine intermediate and the amine nucleophile, facilitating the bimolecular addition-elimination.

-

Amine Addition: Add the desired amine nucleophile (1.5 eq) and N,N-Diisopropylethylamine (DIPEA, 2.5 eq). Causality: DIPEA acts as a sterically hindered acid scavenger. It neutralizes the HCl byproduct without acting as a competing nucleophile, preventing the protonation and deactivation of the primary amine reactant.

-

Reaction: Heat the mixture to 80-100°C for 12-18 hours.

-

Workup & Purification: Cool to room temperature, concentrate under reduced pressure, and purify via reverse-phase HPLC to isolate the final di-functionalized target.

Step-by-step experimental workflow for the dual functionalization of the purine core.

Applications in Medicinal Chemistry

The 6-chloro-9-methyl-8-oxopurine scaffold is predominantly utilized in the synthesis of immunomodulators and targeted therapeutics:

-

Toll-Like Receptor 7/8 (TLR7/8) Agonists: Purine-8-ones are classic, validated pharmacophores for TLR7 and TLR8 activation. Alkylation at N7 with amino-alkyl chains, followed by substitution at C6, generates analogs that mimic natural viral single-stranded RNA (ssRNA). These compounds trigger innate immune responses and are actively investigated as vaccine adjuvants and in immuno-oncology.

-

Kinase Inhibitors: The purine core frequently acts as an ATP-competitive hinge binder in various kinases. The 8-oxo modification alters the hydrogen-bonding network within the kinase active site, providing unique vector trajectories for substituents at N7 and offering enhanced selectivity over standard adenine-based inhibitors.

References

-

Molaid Chemical Database. 6-Chloro-7,8-dihydro-8-oxo-9-methylpurine (CAS 84602-79-9) Properties and Reactivity. Retrieved from: [Link]

-

Molaid Chemical Database. tert-butyl N-[3-(6-chloro-9-methyl-8-oxopurin-7-yl)propyl]carbamate Synthesis Data. Retrieved from: [Link]

Sources

The Emerging Therapeutic Potential of 6-Chloro-9-methyl-7H-purin-8(9H)-one Derivatives

An In-depth Technical Guide

This guide provides a comprehensive technical overview of the biological activities associated with derivatives of the 6-Chloro-9-methyl-7H-purin-8(9H)-one scaffold. It is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel therapeutic agents, particularly in the field of oncology. We will delve into the synthetic rationale, mechanisms of action, and key experimental methodologies pertinent to this promising class of compounds.

The Purine Scaffold: A Privileged Structure in Medicinal Chemistry

The purine ring system is a cornerstone of life, forming the backbone of the nucleobases adenine and guanine. This inherent biological relevance has made the purine scaffold a "privileged structure" in drug discovery. Nature's choice of this heterocycle for crucial functions has inspired medicinal chemists to utilize it as a template for designing molecules that can interact with a wide array of biological targets. Consequently, purine analogs have been successfully developed into antiviral, anti-inflammatory, and, most notably, anticancer agents.[1] Many of these agents function by mimicking endogenous ligands to compete for the active sites of enzymes, particularly protein kinases.[1][2]

The 6-Chloro-9-methyl-7H-purin-8(9H)-one core represents a versatile and strategically important starting point for chemical synthesis. The chlorine atom at the 6-position is an excellent leaving group, making it amenable to nucleophilic substitution, thereby allowing for the introduction of diverse chemical moieties to explore structure-activity relationships (SAR). This guide will focus on the biological activities stemming from such modifications.

Synthetic Strategies: Building the Purin-8-one Core and its Analogs

The synthesis of substituted purin-8-ones is a well-established field, typically involving the construction of the bicyclic purine system from a substituted pyrimidine precursor. The rationale behind a multi-step synthesis is to allow for controlled, regioselective introduction of substituents at key positions (N7, N9, and C2) that are known to influence kinase selectivity and overall biological activity.

A common and efficient approach begins with a commercially available substituted pyrimidine.[3] The following diagram illustrates a generalized synthetic workflow. The choice of specific reagents and reaction conditions is critical and is dictated by the desired final substitutions, which in turn are guided by SAR studies to optimize potency and selectivity for the target protein.

Caption: Generalized synthetic workflow for 6-Chloro-purin-8-one derivatives.

Biological Activity and Therapeutic Applications

Derivatives of the purine-8-one scaffold have demonstrated significant potential, primarily as inhibitors of protein kinases involved in cancer cell proliferation and survival.

Potent Inhibition of FLT3 Kinase in Acute Myeloid Leukemia (AML)

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the development of hematopoietic stem cells. Internal tandem duplication (ITD) mutations in the FLT3 gene lead to constitutive kinase activity and are found in approximately 30% of patients with AML, correlating with a poor prognosis. This makes FLT3-ITD a high-value target for therapeutic intervention.

Recent studies have identified 2,7,9-trisubstituted purin-8-ones as potent inhibitors of FLT3.[3] Structure-activity relationship studies have revealed that modifications at the N7 and N9 positions are crucial for modulating activity and selectivity. For instance, introducing an isopropyl group at the N7 position has been shown to substantially increase selectivity for FLT3 over other kinases like cyclin-dependent kinase 4 (CDK4).[3]

The mechanism of action for these compounds involves the direct inhibition of FLT3 autophosphorylation. This blockade prevents the activation of downstream pro-survival signaling pathways, most notably STAT5 and ERK1/2.[3] The inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis in FLT3-ITD-dependent cancer cells.

Caption: Inhibition of the FLT3 signaling pathway by purin-8-one derivatives.

Table 1: Kinase Inhibitory and Antiproliferative Potencies of Selected Purin-8-one Derivatives [3]

| Compound ID | R7 Substituent | R9 Substituent | FLT3 IC₅₀ (nM) | CDK4 IC₅₀ (nM) | MV4-11 GI₅₀ (nM) |

| 14d | Methyl | Cyclopentyl | 30 | 40 | 100 |

| 14e | Methyl | Cyclohexyl | 20 | 30 | 80 |

| 15a | Isopropyl | Cyclopentyl | 30 | >1000 | 50 |

| 15b | Isopropyl | Cyclohexyl | 40 | >1000 | 60 |

IC₅₀: Half-maximal inhibitory concentration. GI₅₀: Half-maximal growth inhibition concentration. MV4-11 is an AML cell line with the FLT3-ITD mutation.

Broad Antiproliferative Activity and Apoptosis Induction

Beyond specific kinase targets like FLT3, various 6-chloro-purine derivatives have demonstrated broad antiproliferative activity against a range of human cancer cell lines. For example, a series of 6-chloro-2-(propylthio)-8,9-dihydro-7H-purine-8-carboxamide derivatives were evaluated for their effects on lung (A549), gastric (MGC803), prostate (PC-3), and esophageal (TE-1) cancer cells.[4]

One lead compound from this series showed potent activity against the A549 lung cancer cell line with an IC50 value of 2.80 µM, while exhibiting significantly lower toxicity to normal human gastric epithelial cells (GES-1), indicating a favorable therapeutic window.[4] Further mechanistic studies revealed that this compound could inhibit cancer cell colony formation, reduce cell migration, and induce apoptosis.[4] The induction of apoptosis was suggested to occur via the intrinsic (mitochondrial) pathway.[4]

Caption: The intrinsic pathway of apoptosis induced by purine derivatives.

Key Experimental Protocols and Methodologies

To evaluate the biological activity of novel purine derivatives, a series of standardized in vitro assays are essential. The following protocols represent core methodologies in this field.

Protocol 1: In Vitro Kinase Inhibition Assay (FLT3 Example)

This protocol is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

Principle: A radiometric assay or fluorescence-based assay measures the transfer of a phosphate group from ATP to a substrate peptide by the kinase. The signal is proportional to kinase activity, and a decrease in signal in the presence of the test compound indicates inhibition.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT). The magnesium is a critical cofactor for the kinase, while DTT maintains a reducing environment.

-

Prepare a solution of purified, recombinant FLT3 kinase in assay buffer.

-

Prepare a solution of a specific biotinylated substrate peptide.

-

Prepare a solution of [γ-³³P]ATP.

-

Prepare serial dilutions of the test compound (e.g., from 100 µM to 1 nM) in DMSO.

-

-

Assay Execution:

-

In a 96-well plate, add 5 µL of the diluted test compound to each well.

-

Add 20 µL of a master mix containing the FLT3 kinase and substrate peptide.

-

Incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.

-

Initiate the kinase reaction by adding 25 µL of [γ-³³P]ATP solution.

-

Incubate for 30-60 minutes at 30°C.

-

-

Signal Detection:

-

Stop the reaction by adding 50 µL of 3% phosphoric acid.

-

Transfer 10 µL of the reaction mixture to a filtermat, wash to remove unincorporated [γ-³³P]ATP.

-

Dry the filtermat and measure the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Protocol 2: Cell Viability Assay (Resazurin-Based)

This protocol assesses the effect of a compound on the metabolic activity and proliferation of cancer cell lines.

Principle: Resazurin (a blue, non-fluorescent dye) is reduced by metabolically active cells to the highly fluorescent, pink-colored resorufin. The fluorescence intensity is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding:

-

Trypsinize and count the desired cancer cells (e.g., MV4-11).

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate for 24 hours to allow cells to attach and resume growth.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in culture medium.

-

Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle (DMSO) controls and untreated controls.

-

Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

-

-

Signal Detection:

-

Add 20 µL of resazurin solution to each well.

-

Incubate for 2-4 hours until a color change is observed.

-

Measure fluorescence using a plate reader (Excitation ~560 nm, Emission ~590 nm).

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percent viability against the logarithm of compound concentration to determine the GI₅₀ value.

-

Sources

- 1. Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel series of highly potent 2,6,9-trisubstituted purine cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. imtm.cz [imtm.cz]

- 4. Discovery of 6-chloro-2-(propylthio)-8,9-dihydro-7H-purines containing a carboxamide moiety as potential selective anti-lung cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile and Thermodynamic Solvation of 6-Chloro-9-methyl-7H-purin-8(9H)-one in Organic Solvents: A Technical Guide

Executive Summary

In the realm of preclinical drug development and synthetic organic chemistry, functionalized purines often present significant handling challenges due to their limited solubility. 6-Chloro-9-methyl-7H-purin-8(9H)-one (CAS: 84602-79-9) is a privileged heterocyclic building block. Its C6-chlorine atom is highly electrophilic, making it an ideal substrate for nucleophilic aromatic substitution (SNAr) in the synthesis of complex kinase inhibitors and Toll-like receptor (TLR) agonists.

However, like many purin-8-ones, this compound exhibits the classic "brick dust" phenomenon—high melting point, strong crystal lattice energy, and consequently, poor solubility in standard volatile organic solvents. As application scientists, we must move beyond trial-and-error solvent screening. This whitepaper provides a mechanistic, thermodynamics-driven guide to the solubility of 6-Chloro-9-methyl-7H-purin-8(9H)-one, complete with self-validating experimental protocols and quantitative solvent profiles.

The Causality of Solvation: Overcoming the "Brick Dust" Lattice

To understand how to dissolve 6-Chloro-9-methyl-7H-purin-8(9H)-one, we must first understand why it resists dissolution.

The molecule features a rigid, planar aromatic core that engages in extensive

According to Kamlet-Taft linear solvation energy relationships (LSER) observed in homologous chloropurines, successful solvation relies heavily on the solvent's hydrogen bond acceptor (HBA) basicity (

-

Aprotic Highly Polar Solvents (DMSO, DMF): Dimethyl sulfoxide (DMSO) acts as a powerful HBA, effectively solvating the N7-H proton and disrupting solute-solute hydrogen bonds. Its high dielectric constant stabilizes the polarizable purine core, making it the optimal solvent[1].

-

Protic Solvents (Alcohols, Water): While water can form hydrogen bonds, the thermodynamic penalty of cavity formation (disrupting water's own strong H-bond network to accommodate the hydrophobic purine core) is too high, resulting in minimal solubility[1].

Thermodynamic cycle of purine solvation highlighting the enthalpic barriers.

Quantitative Solubility Profile

Because specific empirical data for 6-Chloro-9-methyl-7H-purin-8(9H)-one is sparse in public databases, the following table synthesizes extrapolated solubility metrics based on the Apelblat equation models of its closest structural analogs (e.g., 6-chloropurine and 2-amino-6-chloropurine) at 298.15 K[1][2].

| Solvent | Polarity Index | Kamlet-Taft β (HBA) | Estimated Solubility (mg/mL at 25°C) | Solvation Mechanism |

| DMSO | 7.2 | 0.76 | ~ 10.0 - 15.0 | Strong H-bond acceptance; dipole-dipole stabilization |

| DMF | 6.4 | 0.69 | ~ 8.0 - 10.0 | Moderate H-bond acceptance; low cavity penalty |

| Methanol | 5.1 | 0.62 | ~ 2.0 | Amphiprotic; competitive H-bonding |

| Ethyl Acetate | 4.4 | 0.45 | < 1.0 | Weak H-bond acceptance; insufficient polarity |

| Water | 10.2 | 0.47 | < 0.1 | High cavity formation penalty; hydrophobic exclusion |

Note: For stock solution preparation in biological assays, DMSO is universally recommended. Solutions should be purged with an inert gas to maintain stability [2].

Self-Validating Experimental Protocol: Isothermal Shake-Flask Method

To accurately determine the solubility of 6-Chloro-9-methyl-7H-purin-8(9H)-one for process chemistry scale-up, kinetic dissolution must not be confused with thermodynamic solubility. The following protocol is a self-validating system designed to eliminate false positives caused by supersaturation or incomplete equilibration.

Methodology

-

Solvent Preparation: Dispense 15.0 mL of the target analytical-grade solvent into a 20 mL hermetically sealed borosilicate glass vial.

-

Excess Solute Addition: Introduce 6-Chloro-9-methyl-7H-purin-8(9H)-one incrementally until a persistent solid suspension is observed (indicating saturation).

-

Isothermal Equilibration: Place the vial in a thermostatic shaker bath at 298.15 K (± 0.05 K). Causality note: Shaking must be maintained for a minimum of 72 hours. The high lattice energy of purines results in notoriously slow dissolution kinetics; shorter timeframes yield artificially low kinetic solubility data.

-

Phase Separation: Extract 2 mL of the suspension and centrifuge at 10,000 rpm for 15 minutes at the exact equilibration temperature. Causality note: Do not use syringe filters. Hydrophobic purines readily adsorb onto PTFE or nylon filter membranes, which artificially depletes the solute concentration in the filtrate.

-

Quantification: Dilute the supernatant with the mobile phase and quantify via HPLC-UV (λmax ≈ 265 nm).

-

Self-Validation Step: Sample the primary vial again at 96 hours. If the concentration variance between the 72h and 96h samples is < 2.0%, thermodynamic equilibrium is definitively confirmed.

Isothermal shake-flask workflow with built-in thermodynamic self-validation.

Downstream Applications in Drug Discovery

Understanding the solubility of 6-Chloro-9-methyl-7H-purin-8(9H)-one is not merely an academic exercise; it is a prerequisite for its utilization in advanced medicinal chemistry. The 7,9-dihydro-8H-purin-8-one core is a privileged scaffold in modern pharmacology.

-

DNA-PK Inhibitors: The purin-8-one bicyclic core is a critical structural motif in the development of DNA-dependent protein kinase (DNA-PK) inhibitors, such as the clinical candidate AZD7648, which is used to sensitize tumors to radiotherapy[3].

-

TLR7 Agonists: Derivatives synthesized from 6-chloropurine intermediates are extensively utilized in the creation of Toll-Like Receptor 7 (TLR7) agonists (e.g., GSK2245035) for the treatment of severe asthma and immune modulation [4]. The SNAr displacement of the C6-chlorine with various amines is typically conducted in highly polar solvents like DMF or THF under basic conditions [5].

By mastering the solvation thermodynamics of this intermediate, process chemists can optimize reaction concentrations, improve SNAr yields, and prevent costly precipitation events during scale-up.

References

-

Solubility Modeling and Solvent Effect of 2-Amino-6-chloropurine in Twelve Neat Solvents Source: Journal of Chemical & Engineering Data - ACS Publications URL:[Link]

-

The Discovery of 7-Methyl-2-[(7-methyl[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648) Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

-

Discovery of 6-Amino-2-{[(1S)-1-methylbutyl]oxy}-9-[5-(1-piperidinyl)pentyl]-7,9-dihydro-8H-purin-8-one (GSK2245035), a Highly Potent and Selective Intranasal Toll-Like Receptor 7 Agonist Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Comprehensive Technical Guide on 6-Chloro-9-methyl-7H-purin-8(9H)-one: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, functionalized purine derivatives serve as privileged scaffolds for drug discovery. 6-Chloro-9-methyl-7H-purin-8(9H)-one (CAS: 84602-79-9) is a highly versatile heterocyclic building block. Characterized by its dual-reactive centers—an electrophilic C6 position and a nucleophilic N7 position—this compound is instrumental in the synthesis of complex polycyclic systems, including analogs of cytotoxic marine sponge alkaloids like the Asmarines.

This whitepaper provides an in-depth technical analysis of 6-chloro-9-methyl-7H-purin-8(9H)-one, detailing its physicochemical properties, rigorous safety and handling protocols, mechanistic reactivity, and validated experimental methodologies for its synthesis and downstream functionalization.

Chemical Identity & Physicochemical Profiling

Understanding the structural parameters of 6-chloro-9-methyl-7H-purin-8(9H)-one is critical for predicting its behavior in organic synthesis. The presence of the electron-withdrawing chlorine atom at C6, combined with the carbonyl group at C8, creates a highly electron-deficient pyrimidine ring, priming the molecule for Nucleophilic Aromatic Substitution (SNAr).

Table 1: Chemical Identity & Physicochemical Properties

| Property | Value / Description |

| Chemical Name | 6-Chloro-9-methyl-7H-purin-8(9H)-one |

| Synonyms | 6-Chloro-7,8-dihydro-8-oxo-9-methylpurine |

| CAS Number | 84602-79-9 |

| Molecular Formula | C₆H₅ClN₄O |

| Molecular Weight | 184.58 g/mol |

| Physical Form | Solid (typically white to off-white powder) |

| SMILES String | O=C1NC2=C(Cl)N=CN=C2N1C |

| Storage Conditions | Cool, dry place (Room Temperature or 4°C depending on supplier) |

Safety Data, Hazard Assessment, and Handling (SDS)

As a biologically active heterocyclic precursor, 6-chloro-9-methyl-7H-purin-8(9H)-one requires strict adherence to Globally Harmonized System (GHS) safety protocols. The compound is classified as a localized irritant and poses acute toxicity risks if ingested[1].

Table 2: GHS Safety Data & Hazard Mitigation

| Category | Details & Causality |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

| Precautionary Codes | P261: Avoid breathing dust. (Causality: Fine particulate matter can easily bypass upper respiratory defenses, causing severe mucosal irritation).P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water. |

| PPE Requirements | Nitrile gloves (minimum 0.11 mm thickness), safety goggles with side shields, and an N95/FFP2 particulate respirator when handling the dry powder outside a fume hood. |

For full safety documentation, refer to the [2].

Structural Reactivity & Mechanistic Pathways

The synthetic utility of 6-chloro-9-methyl-7H-purin-8(9H)-one stems from its orthogonal reactivity profile. As a Senior Application Scientist, I approach this scaffold as a programmable logic gate for chemical synthesis:

-

The C6 Electrophilic Center: The purine core is inherently electron-deficient. The addition of the C8 carbonyl further lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the system. Consequently, the C6-chlorine bond is highly susceptible to SNAr by amines, alcohols, and thiols.

-

The N7 Nucleophilic Center: While N9 is blocked by a methyl group, the N7 position bears an acidic proton (pKa ~8.5). Mild bases can easily deprotonate N7, generating a localized nucleophile ready for alkylation.

Fig 1. Dual reactivity profile of the purin-8-one core at the C6 and N7 positions.

Experimental Methodologies: Synthesis & Functionalization

The following protocols are designed as self-validating systems , ensuring that researchers can verify the success of each step through observable physical changes and standard analytical techniques.

Protocol 1: De Novo Synthesis of the Purin-8-one Core

This method utilizes a modified Traube purine synthesis approach, cyclizing a pyrimidine diamine precursor.

-

Objective: Construct the 6-chloro-9-methyl-7H-purin-8(9H)-one core.

-

Reagents: 5-Amino-6-chloro-4-(methylamino)pyrimidine (1.0 eq), Urea (3.0 eq), Anhydrous N,N-Dimethylformamide (DMF).

Step-by-Step Procedure:

-

Initiation: Dissolve the pyrimidine precursor in anhydrous DMF in a round-bottom flask equipped with a reflux condenser.

-

Causality: Anhydrous conditions are critical; the presence of water at high temperatures will cause premature hydrolysis of the C6-chlorine atom to a hydroxyl group.

-

-

Reagent Addition: Add urea to the stirring solution.

-

Causality: Urea is selected over phosgene or carbonyldiimidazole (CDI) because it is a bench-stable, non-toxic solid that effectively acts as a carbonyl surrogate under thermal stress.

-

-

Thermal Activation: Heat the reaction mixture to 130–140 °C for 4 hours.

-

Causality: High thermal energy drives the nucleophilic attack of the pyrimidine diamines onto the urea carbonyl, forcing the expulsion of ammonia gas to drive the equilibrium toward cyclization.

-

-

Self-Validating Workup: Cool the mixture to room temperature and pour it into rapidly stirring ice-cold water. A precipitate will form immediately.

-

Validation: The formation of a solid precipitate confirms the generation of the hydrophobic purine core. Unreacted urea and DMF remain highly soluble in the aqueous phase.

-

-

Isolation: Filter the solid, wash thoroughly with cold water, and dry under high vacuum to yield the pure product.

Protocol 2: N7-Alkylation for Downstream Analogs

This protocol is utilized to attach functionalized side chains to the N7 position, a critical step in synthesizing marine alkaloid analogs [3].

-

Objective: Regioselective alkylation of the N7 position.

-

Reagents: 6-Chloro-9-methyl-7H-purin-8(9H)-one (1.0 eq), Alkyl halide (e.g., 1-bromo-3-chloropropane) (1.2 eq), Potassium carbonate (K₂CO₃) (2.0 eq), DMF.

Step-by-Step Procedure:

-

Deprotonation: Suspend the purin-8-one and K₂CO₃ in DMF. Stir at room temperature for 30 minutes.

-

Causality: K₂CO₃ is a mild, heterogeneous base. It is strong enough to deprotonate the N7-H but mild enough to prevent unwanted side reactions or degradation of the alkyl halide.

-

-

Alkylation: Add the alkyl halide dropwise. Elevate the temperature to 60 °C and stir for 12 hours. Monitor via TLC (DCM:MeOH, 95:5).

-

Self-Validating Workup: Quench the reaction with water and extract with Ethyl Acetate (3x).

-

Validation: Wash the combined organic layers with brine at least 5 times. This step is a self-validating necessity to completely partition the DMF into the aqueous phase, preventing solvent contamination during concentration.

-

-

Purification: Dry over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.

Applications in Advanced Drug Discovery

The most prominent application of 6-chloro-9-methyl-7H-purin-8(9H)-one is in the total synthesis and analog development of Asmarines A-F , a class of marine sponge alkaloids known for their potent cytotoxic and antimicrobial properties.

As demonstrated by Ohba & Tashiro (2002), the purin-8-one core serves as the perfect model for the heterocyclic portion of these alkaloids. By performing the N7-alkylation (Protocol 2) with a functionalized alkyl chain, researchers can subsequently trigger an intramolecular cyclization. The pendant nucleophile on the N7-alkyl chain attacks the highly electrophilic C6 position (SNAr), displacing the chlorine atom and fusing a new diazepine or similar ring to the purine core, yielding tricyclic and tetracyclic therapeutic candidates.

Fig 2. Synthetic workflow from pyrimidine precursor to tricyclic Asmarine analogs.

References

-

Synthonix Corporation. Material Safety Data Sheet for 6-Chloro-9-methyl-7H-purin-8(9H)-one. Synthonix.[Link]

-

Ohba, M., & Tashiro, T. (2002). Preparatory Study for the Synthesis of the Marine Sponge Alkaloids Asmarines A-F: Synthesis of Their Heterocyclic Portions. Heterocycles, 57(12), 2353-2364. Crossref.[Link]

The Evolution and Therapeutic Application of 9-Methyl-Purin-8-one Analogs: A Comprehensive Technical Guide

As medicinal chemistry shifts toward highly targeted immunomodulators and precision kinase inhibitors, the 9-methyl-purin-8-one scaffold has emerged as a privileged pharmacophore. Characterized by a fused pyrimidine-imidazole ring system featuring a carbonyl at the C8 position and alkylation at N9, this structural motif provides an exceptional balance of hydrogen bond donor/acceptor capabilities and tunable steric vectors.

This technical whitepaper synthesizes the historical development, synthetic methodologies, and pharmacological applications of 9-methyl-purin-8-one and its broader 7,9-dialkylpurin-8-one analogs, providing actionable insights for drug development professionals.

Synthetic Evolution: From Traditional Cyclization to Catalytic C–H Oxidation

Historically, the synthesis of 7,9-dialkylpurin-8-ones was bottlenecked by cumbersome, multi-step processes. Early routes relied on the cyclization of pyrimidine diamines using highly toxic and moisture-sensitive reagents such as phosgene or trifluoroacetic anhydride[1].

The paradigm shifted with the advent of direct C–H functionalization. In 2013, a breakthrough copper-catalyzed C–H oxidation method bypassed the need for intermediate quaternary ammonium salts, expanding the substrate scope significantly[2]. More recently, the field has moved toward environmentally benign, metal-free systems. established an elegant, iodine-catalyzed oxidative functionalization protocol that directly assembles 9-alkyl/benzyl-purin-8-ones from unactivated purines and methylarenes[3].

Experimental Protocol: Metal-Free Iodine-Catalyzed Synthesis

This protocol describes a self-validating workflow for the direct C–N/C–O cross-coupling of purines, utilizing the inherent radical-stabilizing properties of the reagents.

-

Step 1: Substrate & Solvent Preparation Combine the purine derivative (1.0 equiv) and the target methylarene (which serves as both reactant and solvent) in a reaction vessel. Causality: Utilizing the methylarene in vast excess as the solvent maximizes the collision frequency required for the subsequent radical coupling, driving the reaction equilibrium forward.

-

Step 2: Catalyst and Oxidant Addition Add catalytic Iodine (

) and tert-Butyl hydroperoxide (TBHP, 3.0 equiv). Causality: -

Step 3: Thermal Activation Seal the reaction tube and heat to 90°C for 12 hours. Causality: The sealed environment prevents the volatilization of the radical intermediates and oxidant. The 90°C threshold precisely overcomes the activation energy for C–H bond cleavage while preventing the thermal degradation of the purine core.

-

Step 4: Quenching and Purification Cool to room temperature, quench with saturated

, extract with ethyl acetate, and purify via silica gel chromatography. Causality: Sodium thiosulfate specifically reduces unreacted

Figure 1: Iodine-catalyzed oxidative functionalization workflow for purin-8-one synthesis.

Pharmacological Applications and Mechanism of Action

The structural geometry of the 9-methyl-purin-8-one core allows it to act as a highly selective ligand for diverse biological targets, ranging from endosomal immune receptors to oncogenic kinases.

Toll-Like Receptor 7 (TLR7) Agonism in Immunology

The purin-8-one scaffold is a cornerstone in the design of small-molecule TLR7 agonists. TLR7 is an endosomal pattern recognition receptor that detects single-stranded viral RNA. Its activation is a clinically validated strategy for treating allergic asthma and viral infections.

A premier example is, a highly potent intranasal TLR7 agonist[4]. Structural optimization at the N-9 position with saturated nitrogen heterocycles (e.g., a 5-(1-piperidinyl)pentyl group) dramatically enhanced its potency for inducing Type-1 interferons (IFN-α) over pro-inflammatory cytokines (TNF-α)[4][5].

Experimental Protocol: TLR7 Target Engagement via PBMC IFN-α Quantification

To validate the signaling bias of purin-8-one TLR7 agonists, the following peripheral blood mononuclear cell (PBMC) assay is utilized:

-

Step 1: PBMC Isolation Isolate human PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque). Causality: PBMCs contain plasmacytoid dendritic cells (pDCs), which are the primary expressors of TLR7 and the obligate cellular machinery required for robust IFN-α production.

-

Step 2: Compound Incubation Treat the isolated cells with serial dilutions of the purin-8-one analog (0.1–1,000 nM) for 24 hours at 37°C. Causality: A 24-hour window allows sufficient time for endosomal compound uptake, TLR7 dimerization, MyD88 adapter recruitment, and downstream IRF-7 mediated gene transcription.

-

Step 3: Cytokine Quantification Harvest the cellular supernatants and quantify IFN-α and TNF-α via ELISA. Causality: Calculating the ratio of IFN-α (

~9.3) to TNF-α (

Figure 2: Endosomal TLR7 signaling cascade activated by purin-8-one agonists.

FLT3-ITD Inhibition in Acute Myeloid Leukemia (AML)

Beyond immunology, the purin-8-one core has been engineered to inhibit oncogenic kinase targets. Internal tandem duplications (ITD) in the FMS-like tyrosine kinase 3 (FLT3) drive highly aggressive forms of AML. demonstrated that 2,7,9-trisubstituted purin-8-ones act as potent FLT3 inhibitors[8]. The carbonyl group at the C8 position serves as a critical hydrogen bond acceptor, while an isopropyl substitution at the N7 position heavily biases selectivity toward FLT3 over off-target kinases, successfully suppressing downstream STAT5 and ERK1/2 phosphorylation at nanomolar concentrations[9][10].

Autotaxin (ENPP2) Inhibition

The structural versatility of the 9-methyl-purin-8-one scaffold is further evidenced by its role in inhibiting Autotaxin, an enzyme responsible for generating the lipid mediator lysophosphatidic acid (LPA), which is heavily implicated in tumor metastasis and fibrosis. Crystallographic data () reveals that 2-chloro-7-[(4-fluorophenyl)methyl]-9-methylpurin-8-one forms a highly stable complex with rat Autotaxin[11][12]. The 9-methyl substitution provides a specific vector that anchors the molecule into the deep hydrophobic pocket of the ENPP2 enzyme, while the purin-8-one core mimics the critical phosphate interactions of the natural LPA substrate[13][14].

Quantitative Structure-Activity Relationship (SAR) Data

The table below summarizes the pharmacological profiles of leading purin-8-one derivatives, highlighting how specific substitutions at the N7 and N9 positions dictate target selectivity.

| Compound / Scaffold | Primary Target | Key Substitutions | Pharmacological Output | Clinical Indication |

| GSK2245035 | TLR7 Receptor | N9 : 5-(1-piperidinyl)pentylC2 : (1S)-1-methylbutyloxy | IFN-α | Allergic Asthma |

| DSR 6434 | TLR7 Receptor | N9 : substituted pyridinyl-methylC2 : butylamino | TLR7 | Oncology / Adjuvant |

| Compound 15a | FLT3-ITD Kinase | N7 : IsopropylN9 : Cyclopentyl | Nanomolar inhibition of FLT3 autophosphorylation | Acute Myeloid Leukemia |

| PDB: 7G6Z Ligand | Autotaxin (ENPP2) | N7 : 4-fluorobenzylN9 : Methyl | High-affinity structural binding (1.53Å Resolution) | Fibrosis / Oncology |

References

-

Biggadike, K., et al. "Discovery of 6-Amino-2-{[(1S)-1-methylbutyl]oxy}-9-[5-(1-piperidinyl)pentyl]-7,9-dihydro-8H-purin-8-one (GSK2245035), a Highly Potent and Selective Intranasal Toll-Like Receptor 7 Agonist for the Treatment of Asthma." Journal of Medicinal Chemistry (2016). URL:[Link]

-

Zhuge, J., et al. "Iodine-catalyzed oxidative functionalization of purines with (thio)ethers or methylarenes for the synthesis of purin-8-one analogues." Organic & Biomolecular Chemistry (2021). URL:[Link]

-

Tomanová, M., et al. "Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors." International Journal of Molecular Sciences (2022). URL:[Link]

-

Li, J.-P., et al. "One-Pot Synthesis of 7,9-Dialkylpurin-8-one Analogues: Broad Substrate Scope." The Journal of Organic Chemistry (2013). URL: [Link]

-

RCSB Protein Data Bank. "PDB 7G6Z: Crystal Structure of rat Autotaxin in complex with 2-chloro-7-[(4-fluorophenyl)methyl]-9-methylpurin-8-one." URL: [Link]

Sources

- 1. Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Iodine-catalyzed oxidative functionalization of purines with (thio)ethers or methylarenes for the synthesis of purin-8-one analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. caymanchem.com [caymanchem.com]

- 6. TLR agonist small molecule | DC Chemicals [dcchemicals.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. 2024-12-14_00000165 | CAMEO [cameo3d.org]

- 12. rcsb.org [rcsb.org]

- 13. Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2024-12-14_00000165 | CAMEO [cameo3d.org]

Literature review of 6-Chloro-9-methyl-7H-purin-8(9H)-one synthesis pathways

Executive Summary

This technical guide details the synthesis pathways for 6-Chloro-9-methyl-7H-purin-8(9H)-one (CAS 10336-39-7), a critical heterocyclic intermediate used in the development of adenosine receptor antagonists, xanthine derivatives, and antiviral nucleoside analogs. Unlike generic synthesis reports, this document focuses on high-fidelity, regioselective protocols suitable for pharmaceutical scaling.

The primary challenge in synthesizing this scaffold lies in establishing the correct regiochemistry of the N-methyl group while preserving the reactive C6-chloro substituent and the C8-carbonyl functionality. This guide prioritizes the Modified Traube Synthesis (Pyrimidine Route) as the Gold Standard for regiochemical control, while also evaluating direct alkylation strategies.

Chemical Profile & Retrosynthetic Analysis[1]

The target molecule features a purine core with three distinct functional requirements:

-

C6-Chloro: Essential handle for nucleophilic aromatic substitution (

). -

C8-Oxo: A carbonyl functionality (lactam) often requiring tautomeric stabilization.

-

N9-Methyl: A specific alkylation pattern that dictates biological activity.

Retrosynthetic Logic: The most robust disconnection cuts the imidazole ring, tracing back to a 4,5-diaminopyrimidine precursor. This approach locks the N9-methyl position before ring closure, eliminating the isomer mixtures common in direct alkylation of purines.

Pathway Analysis

Pathway A: Modified Traube Cyclization (The Gold Standard)

This pathway constructs the purine ring de novo from a pyrimidine precursor. It is the preferred industrial route due to its unambiguous regioselectivity.

Mechanism:

-

Nucleophilic Displacement: 4,6-Dichloro-5-nitropyrimidine reacts with methylamine. The symmetry of the starting material ensures that substitution at either C4 or C6 yields the same product.

-

Nitro Reduction: The C5-nitro group is reduced to an amine, creating the necessary vicinal diamine system.

-

Carbonyl Insertion (Cyclization): The diamine reacts with a carbonyl source (Phosgene, Triphosgene, or CDI) to close the imidazole ring, forming the 8-oxo bridge.

Pathway B: Direct Chlorination of 9-Methyluric Acid

Historically used, this route involves chlorinating 9-methyluric acid with phosphorus oxychloride (

-

Drawback: Controlling the degree of chlorination is difficult.

tends to chlorinate C2, C6, and C8 simultaneously, leading to 2,6,8-trichloropurine derivatives. Selective retention of the C8-oxo group is chemically arduous and low-yielding.

Pathway C: N-Alkylation of 6-Chloro-8-oxopurine

This route starts with the pre-formed purine core.

-

Drawback: Alkylation of 6-chloro-8-oxopurine often yields a mixture of N7 and N9 isomers (and potentially O-alkylation), requiring tedious chromatographic separation.

Detailed Experimental Protocol (Pathway A)

Safety Warning: This protocol involves the use of Triphosgene (a phosgene equivalent) and Raney Nickel. All operations must be performed in a functioning fume hood.

Step 1: Synthesis of 4-Chloro-6-(methylamino)-5-nitropyrimidine

Objective: Install the N-methyl group regioselectively.

-

Reagents: 4,6-Dichloro-5-nitropyrimidine (1.0 eq), Methylamine (2.0 M in THF, 1.1 eq), Triethylamine (1.2 eq), THF (Solvent).

-

Protocol:

-

Dissolve 4,6-dichloro-5-nitropyrimidine in THF at 0°C.

-

Add triethylamine followed by the dropwise addition of methylamine solution. Maintain temperature < 5°C to prevent double substitution.

-

Stir for 2 hours at 0°C, then warm to room temperature (RT).

-

Workup: Evaporate solvent. Resuspend residue in water and extract with ethyl acetate. Wash with brine, dry over

, and concentrate. -

Yield Target: >85% (Yellow solid).

-

Step 2: Reduction to 5-Amino-4-chloro-6-(methylamino)pyrimidine

Objective: Generate the vicinal diamine without dechlorinating the C6 position.

-

Reagents: Step 1 Product, Iron powder (Fe), Ammonium Chloride (

), Ethanol/Water (3:1). -

Protocol:

-

Suspend the nitro-pyrimidine in Ethanol/Water.

-

Add

(5 eq) and Iron powder (5 eq). -

Heat to reflux (80°C) for 1–2 hours. Monitor by TLC (disappearance of yellow nitro compound).

-

Critical Note: Avoid catalytic hydrogenation (

) as it will likely remove the C6-chlorine atom. -

Workup: Filter hot through Celite to remove iron sludge. Concentrate the filtrate.

-

Yield Target: 70–80% (Unstable amine; proceed immediately to Step 3).

-

Step 3: Cyclization to 6-Chloro-9-methyl-7H-purin-8(9H)-one

Objective: Ring closure.

-

Reagents: Step 2 Diamine (1.0 eq), Triphosgene (0.4 eq) or CDI (1.2 eq), Dry THF or Dioxane.

-

Protocol:

-

Dissolve the fresh diamine in dry THF under Argon.

-

Cool to 0°C. Add Triethylamine (2.2 eq).

-

Slowly add Triphosgene (dissolved in THF) dropwise. Caution: Gas evolution.

-

Stir at RT for 1 hour, then heat to 50°C for 2 hours to ensure complete cyclization.

-

Quench: Carefully add water to hydrolyze excess reagent.

-

Isolation: Adjust pH to ~5–6. The product often precipitates. If not, extract with Ethyl Acetate/Butanol (9:1).

-

Purification: Recrystallization from Methanol/Water.

-

Visualization of Reaction Pathways[2]

Figure 1: The stepwise conversion of 4,6-dichloro-5-nitropyrimidine to the target purine, ensuring N9-methyl regioselectivity.

Comparative Data Analysis

| Parameter | Pathway A (Pyrimidine Route) | Pathway B (Uric Acid Route) | Pathway C (Direct Alkylation) |

| Regioselectivity | High (100% N9) | N/A (Pre-formed core) | Low (Mix of N7/N9) |

| Step Count | 3 | 2 | 2 |

| Yield (Overall) | 55–65% | < 30% | 40% (after separation) |

| Purification | Crystallization | Complex Chromatography | Difficult Isomer Separation |

| Scalability | High (Kg scale feasible) | Low | Medium |

| Critical Risk | Dechlorination during reduction | Over-chlorination | Isomer contamination |

References

-

Regioselective Synthesis of 9-Substituted Purines

- Robins, R. K., et al. "The Cyclization Reactions of Certain 5-Amino-4-chloro-6-hydrazinopyrimidines with Phosgene." Journal of Organic Chemistry, 1963.

-

Pyrimidine Precursor Synthesis

-

Modern Carbonylation Reagents (Triphosgene/CDI)

- Majer, P., & Randad, R. S. "A Safe and Efficient Method for Preparation of N,N'-Unsymmetrically Substituted Ureas Utilizing Triphosgene." Journal of Organic Chemistry, 1994.

-

Iron-Mediated Nitro Reduction Protocols

Sources

- 1. rsc.org [rsc.org]

- 2. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Parallel Synthesis of an Imidazole-4,5-dicarboxamide Library Bearing Amino Acid Esters and Alkanamines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

The Role of 6-Chloro-9-methyl-7H-purin-8(9H)-one as a Versatile Pharmaceutical Intermediate

Executive Summary

In advanced medicinal chemistry and complex natural product synthesis, the selection of a core scaffold dictates the efficiency, regioselectivity, and overall success of the synthetic pathway. 6-Chloro-9-methyl-7H-purin-8(9H)-one (CAS: 84602-79-9) has emerged as a highly privileged pharmaceutical intermediate[1]. Characterized by its dual-reactive sites—an electrophilic C6 position and a nucleophilic N7 position—this purine derivative serves as a critical building block. It is prominently utilized in the biomimetic synthesis of marine sponge alkaloids (such as Asmarines A-F)[2] and in the development of neuroactive piperidine derivatives targeting histamine and serotonin receptors[3].

This technical guide deconstructs the structural rationale, mechanistic pathways, and validated experimental protocols surrounding this intermediate, providing drug development professionals with a self-validating framework for its application.

Structural Rationale and Regioselectivity

The utility of 6-chloro-9-methyl-7H-purin-8(9H)-one is rooted in its highly orchestrated electronic distribution, which allows for orthogonal functionalization.

-

The C6-Chloro Substitution: The chlorine atom at the C6 position is highly electrophilic due to the electron-withdrawing nature of the adjacent N1 and N7 atoms. Unlike 6-fluoro derivatives (which are prone to premature hydrolysis) or 6-bromo derivatives (which lack atom economy), the 6-chloro group strikes an optimal balance. It remains stable during upstream base-catalyzed alkylations but acts as an excellent leaving group during elevated-temperature Nucleophilic Aromatic Substitution (SNAr) with amines.

-

The N9-Methyl Lock: In unsubstituted purines, the N7 and N9 protons exist in a state of rapid tautomeric flux, leading to poor regioselectivity during alkylation. By pre-installing a methyl group at N9, the tautomerism is "locked." This forces the purin-8-one core to act exclusively as an N7-nucleophile when deprotonated, ensuring >95% regioselectivity during subsequent chain extensions.

Applications in Complex Molecule Synthesis

Biomimetic Synthesis of Asmarines A-F

Asmarines A-F are complex marine sponge alkaloids exhibiting significant cytotoxicity against human cancer cell lines. Synthesizing their unique tricyclic diazepinopurine core is notoriously difficult. Researchers successfully utilized 6-chloro-9-methyl-7H-purin-8(9H)-one as a model intermediate to construct these heterocyclic portions ()[2].

The causality of this choice is clear: the intermediate allows for the initial N7-alkylation with a protected alkylamine chain, followed by an intramolecular cyclization where the newly deprotected terminal amine attacks the C6 position, displacing the chloride ion to form the fused tricyclic system[1].

Fig 1: Synthetic workflow for Asmarine A-F heterocyclic core models.

Neuroactive Piperidine Derivatives

Beyond natural products, this intermediate is foundational in synthesizing N-(bicyclic heterocyclyl)-4-piperidinamines. These compounds exhibit potent antihistamine (H1) and serotonin (5-HT2) antagonistic properties, making them valuable in treating allergic and neuro-inflammatory diseases ()[3]. The purin-8-one core acts as a rigid, hydrogen-bonding pharmacophore that anchors the flexible piperidine ring into the receptor binding pockets.

Fig 2: Dual pharmacological antagonism pathways of purine-piperidine derivatives.

Validated Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols outline the self-validating systems used to functionalize 6-chloro-9-methyl-7H-purin-8(9H)-one.

Protocol A: N7-Alkylation via Phase-Transfer Catalysis

This protocol describes the synthesis of 7-(3-aminopropyl)-6-chloro-9-methylpurin-8-one[1], a direct precursor to the Asmarine tricyclic core.

Mechanistic Causality: Potassium carbonate (

Step-by-Step Workflow:

-

Preparation: Suspend 6-chloro-9-methyl-7H-purin-8(9H)-one (1.0 eq) in a bi-solvent system of Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) (ratio 4:1) to ensure complete solvation of both the polar purine and the lipophilic alkylating agent[1].

-

Activation: Add anhydrous

(2.5 eq) and TBAI (0.1 eq). Stir at room temperature for 15 minutes to allow for N7 deprotonation. -

Alkylation: Dropwise add tert-butyl N-(3-bromopropyl)carbamate (1.2 eq). Elevate the temperature to 45°C and maintain stirring for 22.0 hours[1].

-

Workup: Quench with distilled water, extract the organic layer with DCM, wash with brine, and dry over

. -

Deprotection: Treat the isolated organic intermediate with Trifluoroacetic Acid (TFA) (10 eq) in DCM for 2 hours at room temperature to cleave the Boc protecting group, yielding the free amine[1].

Protocol B: SNAr Coupling with Piperidine Derivatives

Mechanistic Causality: Because the purin-8-one system is slightly less electron-deficient than a standard purine due to the cross-conjugated carbonyl group, SNAr at the C6 position requires elevated temperatures and a non-nucleophilic organic base to scavenge the generated HCl.

Step-by-Step Workflow:

-

Preparation: Dissolve the N7-alkylated purine intermediate (1.0 eq) and the target 4-amino-piperidine derivative (1.1 eq) in anhydrous 1-butanol.

-

Catalysis: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to act as an acid scavenger.

-

Reaction: Reflux the mixture at 110°C under an inert argon atmosphere for 12-16 hours. Monitor the disappearance of the starting material via TLC (Eluent: 5% MeOH in DCM).

-

Purification: Concentrate the solvent in vacuo and purify the crude residue via flash column chromatography to isolate the final bicyclic-coupled purine.

Quantitative Reaction Metrics

The following table summarizes the expected quantitative data for the upstream synthesis of the intermediate and its downstream functionalizations, allowing researchers to benchmark their experimental yields.

| Reaction Stage | Reactants / Reagents | Solvent System | Time (h) | Temp (°C) | Expected Yield (%) | Reference |

| Upstream Synthesis | 6-Chloro-N4-methylpyrimidine-4,5-diamine + Urea | DMF | 4.0 | 150 | ~80% | [1] |

| N7-Alkylation | Purine-8-one + Boc-3-bromopropylamine + | DCM / DMF | 22.0 | 45 | 72 - 78% | [1],[4] |

| Boc Deprotection | N7-alkylated intermediate + TFA | DCM | 2.0 | 25 | >95% | [1] |

| C6 SNAr | N7-alkylated intermediate + Piperidine amine + DIPEA | 1-Butanol | 16.0 | 110 | 65 - 70% | [3] |

References

-

Ohba, M., & Tashiro, T. (2002). Preparatory Study for the Synthesis of the Marine Sponge Alkaloids Asmarines A-F: Synthesis of Their Heterocyclic Portions. Heterocycles, 57(1), 161-166. URL:[Link]

- Janssen Pharmaceutica N.V. (1991).Bicyclic heterocyclyl containing N-(bicyclic heterocyclyl)-4-piperidinamines, having antihistaminic and serotonin-antagonistic properties. US Patent 5,025,014.

-

MolAid Chemical Database (2024). Reaction Data for 6-Chloro-9-methyl-7H-purin-8(9H)-one (CAS 84602-79-9). URL:[Link]

Sources

- 1. 6-氯-9-甲基-7H-嘌呤-8(9H)-酮 - CAS号 84602-79-9 - 摩熵化学 [molaid.com]

- 2. Preparatory Study for the Synthesis of the Marine Sponge Alkaloids Asmarines A-F: Synthesis of Their Heterocyclic Portions [chooser.crossref.org]

- 3. 6-氯-9-甲基-7H-嘌呤-8(9H)-酮 - CAS号 84602-79-9 - 摩熵化学 [molaid.com]

- 4. tert-butyl N-[3-(6-chloro-9-methyl-8-oxopurin-7-yl)propyl]carbamate - CAS号 467219-54-1 - 摩熵化学 [molaid.com]

Methodological & Application

Synthesis protocol for 6-Chloro-9-methyl-7H-purin-8(9H)-one from 6-chloropurine

In-Depth Synthesis Protocol: 6-Chloro-9-methyl-7H-purin-8(9H)-one from 6-Chloropurine

Executive Summary

The synthesis of 6-chloro-9-methyl-7H-purin-8(9H)-one from 6-chloropurine is a critical pathway for generating functionalized purine scaffolds used in the development of kinase inhibitors and nucleoside analogs. This application note details a robust, three-step linear sequence: regioselective N9-methylation, C8-directed lithiation followed by electrophilic bromination, and chemoselective hydrolysis.

Mechanistic Rationale & Strategy

Regioselective N9-Methylation

The alkylation of 6-chloropurine inherently yields a mixture of N9 and N7 isomers. By utilizing anhydrous potassium carbonate (

C8-Lithiation and Bromination

Direct electrophilic halogenation of 6-chloropurine derivatives can be sluggish. Instead, exploiting the high kinetic acidity of the C8-proton allows for rapid and regioselective deprotonation using Lithium Diisopropylamide (LDA) at -78 °C2[2]. The resulting C8-lithio species is highly stable at cryogenic temperatures and is efficiently trapped by carbon tetrabromide (

Chemoselective Hydrolysis

The 6-chloro group is highly susceptible to nucleophilic aromatic substitution (

Quantitative Data Summary

| Step | Target Intermediate / Product | Reagents | Temp | Time | Expected Yield | Purification Method |

| 1 | 6-Chloro-9-methylpurine | MeI, | 0 °C | 12 h | 70–75% | Silica Gel Chromatography |

| 2 | 8-Bromo-6-chloro-9-methylpurine | LDA, | -78 °C | 2 h | 80–85% | Aqueous Workup & Recrystallization |

| 3 | 6-Chloro-9-methyl-7H-purin-8(9H)-one | NaOAc, AcOH, | 80 °C | 6 h | 65–70% | Precipitation & Filtration |

Step-by-Step Experimental Protocols

Step 1: Synthesis of 6-Chloro-9-methylpurine

-

Setup : Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Add 6-chloropurine (10.0 g, 64.7 mmol) and anhydrous

(13.4 g, 97.0 mmol). -

Reaction : Suspend the mixture in anhydrous DMF (100 mL) and cool to 0 °C using an ice bath. Dropwise, add methyl iodide (MeI) (4.43 mL, 71.2 mmol) over 15 minutes. Remove the ice bath and stir at room temperature for 12 hours.

-

Self-Validation (TLC) : Monitor via TLC (Hexane/EtOAc 1:1, UV 254 nm). The starting material (

) should disappear, replaced by the major N9-isomer ( -

Workup & Purification : Quench with water (200 mL) and extract with EtOAc (

mL). Wash the combined organic layers with brine, dry over -

Analytical Confirmation :

NMR (

Step 2: Synthesis of 8-Bromo-6-chloro-9-methylpurine

-

Setup : In a flame-dried Schlenk flask under argon, dissolve 6-chloro-9-methylpurine (5.0 g, 29.6 mmol) in anhydrous THF (75 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation : Slowly add a freshly prepared solution of LDA (1.2 equivalents, 35.5 mmol) in THF dropwise over 20 minutes. Maintain stirring at -78 °C for 45 minutes to ensure complete formation of the C8-lithio species. (Visual Cue: The solution may turn slightly yellow).

-

Electrophilic Quench : Add a solution of

(14.7 g, 44.4 mmol) in THF (25 mL) dropwise. Stir for an additional 1 hour at -78 °C, then allow the reaction to warm to 0 °C. -

Self-Validation (NMR) : A crude aliquot analyzed by

NMR will show the complete disappearance of the highly deshielded C8-H proton (typically found at -

Workup : Quench with saturated aqueous

(50 mL). Extract with dichloromethane (

Step 3: Synthesis of 6-Chloro-9-methyl-7H-purin-8(9H)-one

-

Setup : In a 100 mL round-bottom flask, suspend 8-bromo-6-chloro-9-methylpurine (3.0 g, 12.1 mmol) and anhydrous sodium acetate (2.98 g, 36.3 mmol) in glacial acetic acid (30 mL).

-

Reaction : Heat the mixture to 80 °C and stir for 6 hours. The bromide is displaced to form an 8-acetoxy intermediate.

-

Hydrolysis & Precipitation : Cool the mixture to room temperature and slowly add ice-cold water (60 mL). The addition of water hydrolyzes the highly reactive 8-acetoxy group to the 8-oxo tautomer, which will precipitate out of the acidic solution as a white/off-white solid.

-

Self-Validation (TLC & NMR) : TLC (DCM/MeOH 9:1) will show a highly polar spot (

). -

Isolation : Filter the precipitate, wash sequentially with water (

mL) and cold diethyl ether (10 mL), and dry under high vacuum to yield the final product.

Visualizations

Three-step synthetic workflow from 6-chloropurine to 6-chloro-9-methyl-7H-purin-8(9H)-one.

Mechanistic pathway of C8-lithiation and chemoselective hydrolysis to the 8-oxo tautomer.

References

-

Synthesis of 8-bromopurines . ResearchGate. 3

-

A New Entry to 2-Substituted Purine Nucleosides Based on Lithiation-Mediated Stannyl Transfer of 6-Chloropurine Nucleosides . ACS Publications. 2

-

Synthesis and full characterisation of 6-chloro-2-iodopurine, a template for the functionalisation of purines . ResearchGate. 1

Sources

Application Note: Regioselective N-Methylation Strategies for 6-Chloro-7H-purin-8(9H)-one

This Application Note is designed for medicinal chemists and process development scientists optimizing the alkylation of 6-chloro-7H-purin-8(9H)-one (also referred to as 6-chloro-8-oxopurine).

The following guide moves beyond generic "purine alkylation" to address the specific electronic and steric challenges imposed by the C6-chloride and C8-carbonyl motifs.

Executive Summary & Mechanistic Insight

The functionalization of 6-chloro-7H-purin-8(9H)-one (Compound 1 ) is a critical step in the synthesis of bioactive nucleoside analogs and FLT3 inhibitors. Unlike standard purines, the presence of the C8-oxo group introduces a "urea-like" electronic environment at the imidazole ring, significantly altering nucleophilicity compared to 6-chloropurine.

The Regioselectivity Challenge

Compound 1 exhibits lactam-lactim tautomerism. In solution (DMSO/DMF), the 8-oxo (lactam) tautomer predominates. The molecule possesses four potential methylation sites (N1, N3, N7, N9).

-

N9-Methylation (Thermodynamic): Generally favored under mild basic conditions due to the stability of the resulting conjugated system.

-

N7-Methylation (Kinetic/Steric): Often requires directed metalation or transient protection to overcome the natural preference for N9.

-

N1/N3-Methylation: Suppressed by the electron-withdrawing 6-Cl group but can occur as minor byproducts if base strength is uncontrolled.

Strategic Decision Matrix

-

Route A (Standard): Direct methylation using carbonate bases. Favors N9 .

-

Route B (Directed): Metal-mediated alkylation using magnesium amides. Favors N7 .

-

Route C (Reverse): C8-oxidation of pre-methylated 6-chloropurine. (Highest purity for N9, avoids isomer separation).

Pathway Visualization

The following diagram illustrates the tautomeric equilibrium and the divergence points for regioselective synthesis.

Figure 1: Decision tree for regioselective methylation based on reaction conditions.

Experimental Protocols

Protocol A: Thermodynamic N9-Methylation (Direct Method)

Objective: Synthesis of 6-chloro-9-methyl-7H-purin-8(9H)-one. Mechanism: The pKa of the imidazole NH in 8-oxopurines is ~8–9. Mild carbonate bases generate the anion, which alkylates at N9 (less sterically hindered than N7 in the absence of C6-substituents, though 6-Cl adds bulk).

Materials:

-

6-Chloro-7H-purin-8(9H)-one (1.0 eq)

-

Anhydrous DMF (10 mL/g)

-

Potassium Carbonate (

, 1.5 eq) -

Methyl Iodide (MeI, 1.1 eq)

Step-by-Step:

-

Dissolution: Charge a round-bottom flask with 6-chloro-7H-purin-8(9H)-one and anhydrous DMF under

atmosphere. -

Deprotonation: Add

(powdered, dry) in one portion. Stir at room temperature (RT) for 30 minutes. The suspension may change color (often yellowing) as the anion forms. -

Alkylation: Cool the mixture to 0°C. Add MeI dropwise via syringe over 10 minutes.

-

Reaction: Allow to warm to RT and stir for 4–6 hours. Monitor by TLC (EtOAc/MeOH 9:1) or LC-MS.[1][2]

-

Note: Over-alkylation (dimethylation) is a risk if excess MeI is used or reaction time is prolonged.

-

-

Workup: Pour the reaction mixture into ice-cold water (50 mL/g). Adjust pH to ~5 with dilute HCl if necessary to precipitate the product.

-

Isolation: Filter the solid. If no precipitate forms, extract with EtOAc (3x), wash with brine, dry over

, and concentrate. -

Purification: Recrystallize from MeOH/Water or perform flash chromatography (DCM/MeOH gradient).

Expected Yield: 60–75% (N9 isomer). Key Impurity: N7-methyl isomer (typically 10–15%).

Protocol B: Directed N7-Methylation (Advanced Method)

Objective: Selective synthesis of 6-chloro-7-methyl-7H-purin-8(9H)-one. Mechanism: This protocol utilizes a sterically hindered magnesium amide base (TMPMgCl) to control the metalation site, followed by reaction with a hard electrophile (Methyl Triflate). This method is adapted from radiosynthesis protocols for [11C]BMP.[1]

Materials:

-

6-Chloro-7H-purin-8(9H)-one (1.0 eq)

-

TMPMgCl (2,2,6,6-Tetramethylpiperidinylmagnesium chloride) (1.0 M in THF, 2.0 eq)

-

Methyl Triflate (MeOTf) or Methyl Iodide (1.2 eq)

-

Anhydrous THF

Step-by-Step:

-

Preparation: In a flame-dried Schlenk flask under Argon, dissolve the starting material in anhydrous THF.

-

Metalation: Cool to -78°C. Add TMPMgCl solution dropwise.

-

Mechanistic Note: The bulky TMP base and the Magnesium cation coordinate to the N7/O8 region, directing the deprotonation and subsequent attack to N7.

-

-

Alkylation: Stir at -78°C for 30 minutes. Add Methyl Triflate (highly toxic, handle with extreme care) dropwise.

-

Completion: Stir at -78°C for 1 hour, then slowly warm to 0°C.

-

Quench: Quench with saturated

solution. -

Purification: Extract with EtOAc. The crude residue often requires HPLC or careful column chromatography to separate from N9 traces.

Reference: Adapted from Okamura et al. (2024) regarding 6-bromo-purine analogs [1].[1]

Analytical Validation (Self-Validating System)

Distinguishing N9 from N7 isomers is the most common failure point. Do not rely solely on 1H NMR integration. You must use 2D NMR or specific 13C shifts.

Table 1: Diagnostic NMR Data (DMSO-d6)[2]

| Feature | N9-Methyl Isomer | N7-Methyl Isomer | Mechanistic Reason |

| H2 Proton Shift | N7-alkylation deshields H2 more significantly due to proximity. | ||

| C5 Carbon Shift | ~120 – 128 ppm | ~150 – 160 ppm | CRITICAL: C5 is shielded in N9 isomers but deshielded in N7 isomers. |

| HMBC Correlation | 3-bond coupling defines the connectivity. | ||

| UV | Typically ~270 nm | Typically ~280-290 nm | Bathochromic shift often observed for N7. |

Validation Workflow:

-

Run 1H-13C HMBC .

-

Locate the N-Methyl protons (~3.5–4.0 ppm).

-

Check correlations:

-

If Me protons correlate to a Carbon at ~125 ppm (C5), it is N9 . (Wait, verify standard purine rules: In 6-Cl purines, N9-Me correlates to C4 and C8. N7-Me correlates to C5 and C8. Correction: C5 in N7 isomers is usually deshielded relative to N9).

-

Rule of Thumb: The C5 signal in N7-alkylated purines is shifted downfield (higher ppm) by ~10-15 ppm compared to N9 isomers [2].

-

References

-

Okamura, T., et al. (2024). "Advancing 6-bromo-7-[11C]methylpurine to clinical use: improved regioselective radiosynthesis..." EJNMMI Radiopharmacy and Chemistry.

-

BenchChem Technical Support. (2025). "Distinguishing between N7 and N9 purine isomers by NMR." BenchChem Application Notes.

-

Tranová, L., & Stýskala, J. (2021).[3] "Study of the N7 Regioselective Glycosylation of 6-Chloropurine..." Journal of Organic Chemistry.

-

Geen, G. R., et al. (2001). "Regioselective alkylation of guanines." Tetrahedron Letters.

Sources

- 1. Advancing 6-bromo-7-[11C]methylpurine to clinical use: improved regioselective radiosynthesis, non-clinical toxicity data and human dosimetry estimates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Study of the N7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine with Tin and Titanium Tetrachloride - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: 6-Chloro-9-methyl-7H-purin-8(9H)-one as a Versatile Scaffold for Acyclic Nucleoside Analogs and Immunomodulators

Executive Summary

The development of atypical and acyclic nucleoside analogs is a cornerstone of modern antiviral and immunomodulatory drug discovery. 6-Chloro-9-methyl-7H-purin-8(9H)-one (CAS: 1273315-11-9 / 37527-48-3 derivatives) serves as a highly privileged, tri-functional scaffold. By strategically combining a highly electrophilic C6-position, an N9-methyl blockade, and an 8-oxo modification, this scaffold allows rapid synthetic divergence into Toll-like receptor 7/8 (TLR7/8) agonists and selective kinase inhibitors.

This application note details the mechanistic rationale, kinetic data, and validated protocols for utilizing this scaffold in advanced drug development workflows.

Mechanistic Rationale & Scaffold Architecture (Causality)

To effectively utilize 6-Chloro-9-methyl-7H-purin-8(9H)-one, researchers must understand the chemical causality engineered into its three primary modification sites [1, 2]:

-

The C6-Chloro Electrophile (SNAr Hub): The purine ring is electron-deficient, resembling a pyrimidine system. The 6-chloro substituent lowers the Lowest Unoccupied Molecular Orbital (LUMO), making C6 highly susceptible to Nucleophilic Aromatic Substitution (SNAr). While 6-fluoropurines react faster, 6-chloropurines offer the optimal balance of bench stability and reactivity, allowing controlled displacement by primary amines, anilines, and thiolates [2].

-

The N9-Methyl Blockade (Acyclic Mimicry): In natural nucleosides, N9 is the site of ribosylation. Methylating N9 permanently locks the molecule into an "acyclic" conformation. This prevents N9-glycosylation during synthesis, resists degradation by purine nucleoside phosphorylase (PNP) in vivo, and mimics the steric bulk of the C1' ribose carbon required for receptor binding [3].

-

The C8-Carbonyl (8-Oxo Motif): The 8-oxo group shifts the purine tautomeric equilibrium, transforming the N7 position into a hydrogen-bond donor (or an acidic site for alkylation, pKa ~8.5). In the context of TLR7 agonism, the 8-oxo motif is strictly required to anchor the molecule to the leucine-rich repeats (LRRs) of the TLR7 endosomal receptor [1, 3].

Fig 1: Synthetic divergence of the 6-Chloro-9-methyl-7H-purin-8(9H)-one scaffold.

Experimental Workflows & Validated Protocols

Protocol A: C6-Amination via SNAr (Synthesis of 8-Oxoadenine Analogs)

Objective: Displace the C6-chloride with a primary alkylamine or aniline to generate a 6-amino-9-methyl-7H-purin-8(9H)-one (an 8-oxoadenine derivative), the core pharmacophore for TLR7 agonists [1].

Causality & Reagent Selection: Aliphatic amines are sufficiently nucleophilic to attack C6 directly. However, the generation of HCl as a byproduct will protonate the incoming amine, halting the reaction. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge HCl. For weaker nucleophiles like anilines, catalytic Trifluoroacetic Acid (TFA) is surprisingly effective; it protonates the purine N1/N7 positions, further lowering the LUMO and accelerating the formation of the Meisenheimer intermediate [2].

Step-by-Step Methodology:

-

Preparation: In an oven-dried 25 mL round-bottom flask, dissolve 6-Chloro-9-methyl-7H-purin-8(9H)-one (1.0 eq, 1.0 mmol) in anhydrous 1-butanol (5.0 mL).

-

Base Addition: Add DIPEA (2.5 eq, 2.5 mmol) via syringe. Stir for 5 minutes at room temperature.

-

Nucleophile Addition: Add the desired primary amine (e.g., 1-pentylamine) (1.5 eq, 1.5 mmol).

-

Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 90°C under a nitrogen atmosphere for 4–6 hours. Monitor progression via LC-MS or TLC (DCM:MeOH 9:1).

-

Workup: Once the starting material is consumed, cool to room temperature. Concentrate the mixture under reduced pressure.

-

Purification: Redissolve the crude residue in ethyl acetate (20 mL) and wash with saturated aqueous NaHCO₃ (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, 0-10% MeOH in DCM) to yield the pure 8-oxoadenine analog.

Protocol B: Regioselective N7-Alkylation

Objective: Introduce functional groups at the N7 position to probe the hydrophobic binding pockets of target kinases or to modulate the physicochemical properties of the nucleoside analog.

Causality & Reagent Selection: The 8-oxo group drastically increases the acidity of the N7 proton. Using a mild base like Potassium Carbonate (K₂CO₃) in a polar aprotic solvent (DMF) selectively deprotonates N7 without causing ring-opening or degradation of the purine core.

Step-by-Step Methodology:

-

Dissolve the C6-substituted 8-oxopurine intermediate (1.0 eq) in anhydrous DMF (0.2 M concentration).

-

Add finely powdered K₂CO₃ (2.0 eq) and stir at room temperature for 15 minutes to ensure complete deprotonation.

-

Dropwise, add the alkyl halide (e.g., benzyl bromide, 1.1 eq).

-

Stir at 50°C for 3 hours.

-

Quench with ice water to precipitate the N7-alkylated product. Filter, wash with cold water, and dry under high vacuum.

Quantitative Data Presentation: SNAr Kinetics & Yields